N,N-diethyl-1,2-benzisothiazol-3-amine 1,1-dioxide
Overview
Description
N,N-diethyl-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as DETC, is a chemical compound that has been widely used in scientific research. It is a potent antioxidant and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
DETC has been extensively used in scientific research for its antioxidant properties. It has been shown to protect against oxidative stress-induced cell damage and has been used in various in vitro and in vivo studies. DETC has also been used as a probe to study the redox state of cells and tissues.
Mechanism of Action
DETC acts as an antioxidant by scavenging free radicals and reactive oxygen species. It also activates the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxifying enzymes. DETC has also been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase and lipoxygenase.
Biochemical and Physiological Effects:
DETC has been shown to have various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced cell damage, reduce inflammation, and improve mitochondrial function. DETC has also been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DETC has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also a potent antioxidant and has been shown to have various biochemical and physiological effects. However, DETC has some limitations for lab experiments. It has a short half-life and can rapidly oxidize to form a disulfide dimer. It also has a low solubility in water, which can limit its use in some experiments.
Future Directions
DETC has several potential future directions for scientific research. It has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DETC has also been shown to have anti-cancer properties and has been investigated for its potential use in cancer therapy. Future research could focus on optimizing the synthesis method of DETC, improving its stability and solubility, and investigating its potential use in other disease models.
Conclusion:
In conclusion, N,N-diethyl-1,2-benzisothiazol-3-amine 1,1-dioxide (DETC) is a potent antioxidant that has been extensively used in scientific research. It has various biochemical and physiological effects and has been investigated for its potential use in the treatment of neurodegenerative diseases and cancer therapy. DETC has several advantages for lab experiments, but also has some limitations. Future research could focus on optimizing the synthesis method of DETC, improving its stability and solubility, and investigating its potential use in other disease models.
properties
IUPAC Name |
N,N-diethyl-1,1-dioxo-1,2-benzothiazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-13(4-2)11-9-7-5-6-8-10(9)16(14,15)12-11/h5-8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWGZZNUFALTCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10281141 | |
Record name | 1,2-benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5435-30-3 | |
Record name | NSC20292 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20292 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-benzisothiazol-3-amine, n,n-diethyl-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10281141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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